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molecular formula C14H10O3 B481761 4-hydroxy-5-methoxy-9H-fluoren-9-one CAS No. 42523-47-7

4-hydroxy-5-methoxy-9H-fluoren-9-one

Cat. No. B481761
M. Wt: 226.23g/mol
InChI Key: LIMLPOYHNZZCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004959

Procedure details

Prepare a solution of 4-isopropoxy-5-methoxy-fluoren-9-one (0.78 g, 2.9 mmole) in methylene chloride (15 mL) and stir at 0° C. under an argon atmosphere. Dropwise add 9 mL (9.0 mmole) of boron trichloride (1.0 M in methylene chloride and stir the mixture for 1 hour, observing the color change to dark. Quench the reaction with 20 mL water, observing a mild exothermic reaction and an orange precipitate. Filter and wash the solid twice with 100 mL methylene chloride. Separate the organic layer from the filtrate and wash with brine. Dry over magnesium sulfate, filter and remove the solvent. Recrystalize the solid from chloroform/hexane (20:80; Rf =0.2) to give the title compound. Yield; 0.55 g, 84%.
Name
4-isopropoxy-5-methoxy-fluoren-9-one
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[O:18]C)[C:10](=[O:20])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(C)C.B(Cl)(Cl)Cl>C(Cl)Cl>[OH:18][C:15]1[C:16]2[C:17]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[O:4][CH3:1])[C:10](=[O:20])[C:11]=2[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
4-isopropoxy-5-methoxy-fluoren-9-one
Quantity
0.78 g
Type
reactant
Smiles
C(C)(C)OC1=CC=CC=2C(C3=CC=CC(=C3C12)OC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at 0° C. under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with 20 mL water
CUSTOM
Type
CUSTOM
Details
a mild exothermic reaction
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the solid twice with 100 mL methylene chloride
CUSTOM
Type
CUSTOM
Details
Separate the organic layer from the filtrate
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
Recrystalize the solid from chloroform/hexane (20:80; Rf =0.2)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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